molecular formula C21H24N2O3 B5366598 2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No.: B5366598
M. Wt: 352.4 g/mol
InChI Key: LMWPKQRSFXOFFV-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is an organic compound with the molecular formula C21H24N2O3 It is characterized by the presence of a benzamide core substituted with trimethyl groups and a morpholinylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,4,6-trimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield the benzamide.

    Introduction of the Morpholinylcarbonyl Group: The morpholinylcarbonyl group can be introduced through a coupling reaction between the benzamide and morpholine-4-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinylcarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The morpholinylcarbonyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethyl-N-phenylbenzamide: Lacks the morpholinylcarbonyl group, resulting in different chemical properties and applications.

    2,4,6-trimethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.

Uniqueness

2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is unique due to the presence of both trimethyl groups and a morpholinylcarbonyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4,6-trimethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14-12-15(2)19(16(3)13-14)20(24)22-18-6-4-17(5-7-18)21(25)23-8-10-26-11-9-23/h4-7,12-13H,8-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWPKQRSFXOFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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